molecular formula C16H19NOS B14200655 2-[(2S,3R,5R)-2,5-dimethyl-1-oxaspiro[2.5]octan-2-yl]-1,3-benzothiazole CAS No. 831225-16-2

2-[(2S,3R,5R)-2,5-dimethyl-1-oxaspiro[2.5]octan-2-yl]-1,3-benzothiazole

Cat. No.: B14200655
CAS No.: 831225-16-2
M. Wt: 273.4 g/mol
InChI Key: YIDOORDDPXWKLU-HFBAOOFYSA-N
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Description

2-[(2S,3R,5R)-2,5-dimethyl-1-oxaspiro[2.5]octan-2-yl]-1,3-benzothiazole is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a spirocyclic framework, which includes a benzothiazole moiety and a spiro-fused oxaspirooctane ring system. The stereochemistry of the compound is defined by the (2S,3R,5R) configuration, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2S,3R,5R)-2,5-dimethyl-1-oxaspiro[2.5]octan-2-yl]-1,3-benzothiazole typically involves multi-step organic reactions. One common approach starts with the preparation of the oxaspirooctane ring system, followed by the introduction of the benzothiazole moiety. Key steps may include:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(2S,3R,5R)-2,5-dimethyl-1-oxaspiro[2.5]octan-2-yl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are frequently used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzothiazole derivatives .

Scientific Research Applications

2-[(2S,3R,5R)-2,5-dimethyl-1-oxaspiro[2.5]octan-2-yl]-1,3-benzothiazole has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-[(2S,3R,5R)-2,5-dimethyl-1-oxaspiro[2.5]octan-2-yl]-1,3-benzothiazole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzothiazole moiety is known to interact with various biological targets, potentially inhibiting or activating specific pathways. The spirocyclic structure may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2S,3R,5R)-2,5-dimethyl-1-oxaspiro[2.5]octan-2-yl]-1,3-benzothiazole is unique due to its combination of a spirocyclic framework and a benzothiazole ring. This dual structural feature imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

831225-16-2

Molecular Formula

C16H19NOS

Molecular Weight

273.4 g/mol

IUPAC Name

2-[(2S,3R,5R)-2,5-dimethyl-1-oxaspiro[2.5]octan-2-yl]-1,3-benzothiazole

InChI

InChI=1S/C16H19NOS/c1-11-6-5-9-16(10-11)15(2,18-16)14-17-12-7-3-4-8-13(12)19-14/h3-4,7-8,11H,5-6,9-10H2,1-2H3/t11-,15-,16-/m1/s1

InChI Key

YIDOORDDPXWKLU-HFBAOOFYSA-N

Isomeric SMILES

C[C@@H]1CCC[C@@]2(C1)[C@@](O2)(C)C3=NC4=CC=CC=C4S3

Canonical SMILES

CC1CCCC2(C1)C(O2)(C)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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